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Compound of Interest

Compound Name: Oliose

Cat. No.: B1260942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

α-L-Oliose (2,6-dideoxy-L-arabino-hexopyranose), a significant monosaccharide component of

various natural products. This document collates available spectroscopic information, details

relevant experimental methodologies, and presents a logical workflow for the characterization

of such deoxysugars.

Data Presentation
Due to the limited availability of a complete, unified spectroscopic dataset for α-L-Oliose in the

public domain, this section presents a compilation of expected and reported data for closely

related 2,6-dideoxy-L-hexopyranoses. This information is intended to serve as a reference for

the characterization of α-L-Oliose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. The

chemical shifts are highly sensitive to the stereochemistry of the sugar.

Table 1: Predicted ¹H NMR Spectroscopic Data for α-L-Oliose
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~4.8-5.2 d ~3-4

H-2a ~1.5-1.7 m -

H-2e ~2.0-2.2 m -

H-3 ~3.8-4.0 m -

H-4 ~3.4-3.6 m -

H-5 ~3.9-4.1 m -

H-6 (CH₃) ~1.2-1.3 d ~6-7

Note: Predicted values are based on data from related 2,6-dideoxy sugars. Actual values may

vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for α-L-Oliose

Carbon Predicted Chemical Shift (ppm)

C-1 ~98-102

C-2 ~35-39

C-3 ~68-72

C-4 ~70-74

C-5 ~65-69

C-6 (CH₃) ~17-21

Note: Predicted values are based on data from related 2,6-dideoxy sugars. Actual values may

vary based on solvent and experimental conditions.

Mass Spectrometry (MS)
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Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a molecule.

Table 3: Mass Spectrometry Data for L-Oliose

Ionization
Mode

Mass Analyzer
Predicted
[M+H]⁺ (m/z)

Predicted
[M+Na]⁺ (m/z)

Key
Fragmentation
Ions

ESI Q-TOF 149.0814 171.0633

Loss of H₂O,

retro-Diels-Alder

fragments

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data for a 2,6-dideoxy-hexopyranose

Wavenumber (cm⁻¹) Functional Group

~3400 (broad) O-H stretch

~2930 C-H stretch (aliphatic)

~1450 C-H bend

~1060 C-O stretch

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These should be adapted based on the specific instrumentation and sample

characteristics.

NMR Spectroscopy
Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1260942?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 1-5 mg of the purified α-L-Oliose sample in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

For quantitative measurements, an internal standard can be added.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: 298 K.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

Temperature: 298 K.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the α-L-Oliose sample (typically 1-10 µg/mL) in a suitable solvent

system (e.g., methanol/water with 0.1% formic acid for positive ion mode).

Electrospray Ionization (ESI) - Time-of-Flight (TOF) MS Acquisition:
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Ionization Source: Electrospray Ionization (ESI).

Mass Analyzer: Time-of-Flight (TOF).

Mode: Positive or negative ion mode.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 100-120 °C.

Desolvation Temperature: 250-350 °C.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid, dry α-L-Oliose sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Fourier-Transform Infrared (FTIR) - ATR Acquisition:

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to sample

analysis.

Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

novel deoxysugar such as α-L-Oliose.
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Spectroscopic Characterization Workflow

To cite this document: BenchChem. [Spectroscopic Profile of α-L-Oliose: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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